molecular formula C9H11ClN2 B11719336 N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide CAS No. 56638-72-3

N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide

Cat. No.: B11719336
CAS No.: 56638-72-3
M. Wt: 182.65 g/mol
InChI Key: ZPTXBCJETBDOAT-UHFFFAOYSA-N
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Description

N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide is a methanimidamide derivative characterized by a dimethylamine group attached to a methanimidamide core, which is further substituted with a 4-chlorophenyl ring. This compound is part of a broader class of formamidine analogs, which are notable for their applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₉H₁₁ClN₂, with a molecular weight of 182.65 g/mol (derived from ). The presence of the electron-withdrawing chlorine atom on the phenyl ring enhances its stability and influences its reactivity, making it a key intermediate in synthetic chemistry.

Properties

CAS No.

56638-72-3

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H11ClN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3

InChI Key

ZPTXBCJETBDOAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloroaniline with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and subsequent purification steps .

Industrial Production Methods

In an industrial setting, the production of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide exhibits significant antimicrobial activity. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its effectiveness against various pathogens. Preliminary studies suggest that the compound can interact with bacterial targets, leading to inhibition of growth in organisms such as Escherichia coli and Staphylococcus aureus .

Anticancer Effects

The compound has demonstrated promising anticancer properties through modulation of cellular signaling pathways related to cell proliferation and apoptosis. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer cells, with IC50 values indicating effective cytotoxicity . These findings suggest potential for further development as an anticancer agent.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted its potential to influence enzyme activity, which could be leveraged for therapeutic interventions .

Case Studies and Research Findings

  • Breast Cancer Studies : A series of derivatives including this compound were evaluated for their inhibitory effects on MDA-MB-231 cells, demonstrating significant antitumor activity compared to established chemotherapeutics like paclitaxel .
  • Antibacterial Activity : Investigations into the antimicrobial efficacy revealed that the compound effectively inhibited bacterial growth at concentrations that are therapeutically relevant, suggesting its potential utility in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₉H₁₁ClN₂ 182.65 Not reported 4-chlorophenyl, dimethylmethanimidamide
Chlordimeform (N'-(4-Chloro-2-methylphenyl)-N,N-dimethylmethanimidamide) C₁₀H₁₃ClN₂ 196.67 35 4-chloro-2-methylphenyl, dimethylmethanimidamide
N,N-Dimethyl-N'-(4-methylphenyl)methanimidamide C₁₀H₁₄N₂ 162.23 Not reported 4-methylphenyl, dimethylmethanimidamide
This compound hydrochloride C₉H₁₂Cl₂N₂ 219.11 Not reported Hydrochloride salt of the parent compound

Key Observations :

  • Substituent Effects: The introduction of a methyl group at the 2-position of the phenyl ring (Chlordimeform) increases molecular weight by ~14 g/mol and confers a solid state at room temperature (MP = 35°C) .
  • Electronic Effects : The chlorine atom in the 4-position (parent compound) vs. a methyl group (C₁₀H₁₄N₂ analog) alters electron density, affecting solubility and interaction with biological targets. Chlorine's electronegativity may enhance binding to hydrophobic pockets in enzymes .
  • Salt Formation : The hydrochloride derivative (C₉H₁₂Cl₂N₂) exhibits increased polarity, improving water solubility for pharmaceutical formulations .

Spectroscopic and Computational Data

  • IR Spectroscopy : A related compound, 2-[1-(4-chlorophenyl)ethylidene]-N,N-dimethylhydrazinecarbothioamide, shows peaks at 1589 cm⁻¹ (C=N stretch) and 3471 cm⁻¹ (N-H stretch), which are characteristic of methanimidamide derivatives .
  • Computational Studies: Molecular charge transfer and dipole moments in N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile () highlight the role of substituents in electronic properties, applicable to the parent compound’s design.

Biological Activity

N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H12_{12}ClN
  • Molecular Weight : 173.65 g/mol
  • CAS Number : 1934-04-9
  • Synonyms : 8900U1E53Y, NSC 101756

The compound features a dimethylmethanimidamide core with a 4-chlorophenyl substituent, which contributes to its biological properties.

This compound exhibits several biological activities, primarily through its interaction with specific protein targets:

  • Tyrosine Kinase Inhibition : The compound acts as an inhibitor of tyrosine kinases, which are crucial for various cellular processes including proliferation, survival, and migration of cells. It specifically interacts with the vascular endothelial growth factor receptor (VEGFR), modulating angiogenesis and vascular permeability .
  • Antitumor Activity : Research indicates that this compound may possess antitumor properties, particularly against breast cancer cell lines such as MDA-MB-231. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance its cytotoxic effects against cancer cells .

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity Type Target/Cell Line IC50_{50} (µM) Reference
Tyrosine Kinase InhibitionVEGFRNot specified
Antitumor ActivityMDA-MB-23127.6
CytotoxicityVarious Cancer Cell Lines21.6 - 29.3

Case Studies and Research Findings

  • Antitumor Efficacy : A study by Elmongy et al. synthesized various thieno[2,3-d]pyrimidine derivatives, including this compound. The compound demonstrated significant inhibitory activity against the MDA-MB-231 breast cancer cell line with an IC50_{50} comparable to established chemotherapeutics like paclitaxel .
  • Mechanistic Insights : The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. It has been shown to activate MAPK and AKT signaling pathways upon binding to VEGFR, leading to enhanced cell migration and angiogenesis under certain conditions .
  • Structural Modifications : Variations in the chemical structure have been explored to optimize the biological activity. For instance, substituting different groups on the phenyl ring has been linked to increased potency against cancer cells, revealing a promising avenue for drug design .

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